N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydropyrazolo[1,5-a]pyridine core, which is known for its potential biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold , which is a versatile building block in medicinal chemistry . .
Mode of Action
It is known that the compound can be functionalized at different positions of the pyrazole and/or piperazine rings , which could potentially influence its interaction with its targets.
Preparation Methods
The synthesis of N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyrazolo[1,5-a]pyridine core: This can be achieved through the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines.
Introduction of the thiazole ring: This step involves the reaction of the tetrahydropyrazolo[1,5-a]pyridine intermediate with a thiazole derivative under suitable conditions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfamoyl group, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has potential as a biochemical probe due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide can be compared with other similar compounds such as:
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties.
Properties
IUPAC Name |
N-[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-9(19)17-13-14-8-12(22-13)23(20,21)16-7-10-6-15-18-5-3-2-4-11(10)18/h6,8,16H,2-5,7H2,1H3,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKBRJLQCPKKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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